molecular formula C8H3BrINO2 B1412545 3-Bromo-5-cyano-4-iodobenzoic acid CAS No. 1805248-02-5

3-Bromo-5-cyano-4-iodobenzoic acid

Cat. No.: B1412545
CAS No.: 1805248-02-5
M. Wt: 351.92 g/mol
InChI Key: YQUQMIRGDYGMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-cyano-4-iodobenzoic acid is a halogenated benzoic acid derivative with a bromine atom at position 3, a cyano group at position 5, and an iodine atom at position 2. This compound is structurally distinct due to the combination of electron-withdrawing groups (Br, I, CN) and a carboxylic acid moiety, which influence its reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name

3-bromo-5-cyano-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUQMIRGDYGMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)I)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyano-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available benzoic acid derivatives. One common method includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Iodination: Subsequent introduction of an iodine atom.

    Cyanation: Introduction of a cyano group.

These reactions often require specific catalysts and conditions, such as the use of halogenating agents (e.g., N-bromosuccinimide for bromination) and palladium-catalyzed cross-coupling reactions for iodination and cyanation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-4-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-cyano-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and probes.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-4-iodobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form desired products. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 3-bromo-5-cyano-4-iodobenzoic acid and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound Br (C3), CN (C5), I (C4), COOH (C1) C₈H₃BrINO₂ 367.93 (calculated) Carboxylic acid, cyano, halogens
3-Bromo-5-iodobenzoic acid Br (C3), I (C5), COOH (C1) C₇H₄BrIO₂ 326.91 Carboxylic acid, halogens
3-Bromo-4-hydroxy-5-nitrobenzoic acid Br (C3), OH (C4), NO₂ (C5), COOH (C1) C₇H₄BrNO₅ 276.02 (calculated) Carboxylic acid, hydroxyl, nitro, halogen

Key Observations :

  • Electron Effects: The cyano group in the target compound is a stronger electron-withdrawing group compared to iodine or nitro groups, increasing the acidity of the carboxylic acid moiety .
  • Steric and Electronic Interactions: The iodine at position 4 in the target compound may introduce steric hindrance in substitution reactions, contrasting with 3-bromo-5-iodobenzoic acid, where iodine at C5 allows for regioselective cross-coupling (e.g., Heck or Sonogashira reactions) .

Physicochemical Properties

  • Solubility: The cyano group in the target compound likely reduces solubility in non-polar solvents compared to 3-bromo-5-iodobenzoic acid but enhances solubility in polar aprotic solvents like DMF or DMSO. 3-Bromo-4-hydroxy-5-nitrobenzoic acid, with nitro and hydroxyl groups, exhibits high solubility in aqueous alkaline solutions .
  • Stability :
    • Both the target compound and 3-bromo-5-iodobenzoic acid are light-sensitive, requiring storage in amber vials .
    • The nitro group in 3-bromo-4-hydroxy-5-nitrobenzoic acid may render it thermally unstable under acidic conditions .

Biological Activity

3-Bromo-5-cyano-4-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound features a unique combination of bromine, iodine, and cyano groups, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups allows the compound to participate in various chemical reactions, enhancing its potential as a bioactive molecule.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways, influencing cell behavior.
  • Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .

Antibacterial Activity

Research indicates that this compound possesses significant antibacterial activity. A study highlighted its efficacy against multiple bacterial strains, suggesting potential therapeutic applications in treating infections .

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in certain cancer types while exhibiting low toxicity to normal cells . The compound's ability to activate proteasomal and autophagic pathways may contribute to its anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameMolecular FormulaKey Features
This compoundC7H3BrI1N1O2Antibacterial, anticancer activities
3-Bromo-5-iodobenzoic acidC7H4BrI1O2Lacks cyano group; reduced reactivity
5-Cyano-4-bromobenzoic acidC7H4Br1N1O2Similar structure; different biological effects

This table illustrates how the presence or absence of specific functional groups influences the biological activity of related compounds.

Case Studies

  • Inhibition Studies : A study investigated the inhibition of cathepsins B and L by various benzoic acid derivatives, including this compound. Results indicated that this compound effectively enhanced proteasomal activity in human fibroblasts, supporting its role as a potential therapeutic agent for diseases associated with protein degradation .
  • Cytotoxicity Assays : In a series of cytotoxicity assays conducted on cancer cell lines (Hep-G2 and A2058), this compound demonstrated significant growth inhibition while maintaining low toxicity levels in normal skin fibroblasts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-cyano-4-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-cyano-4-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.